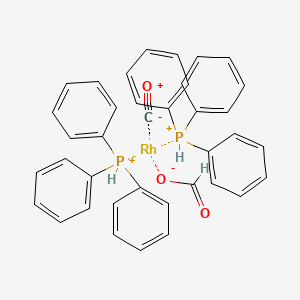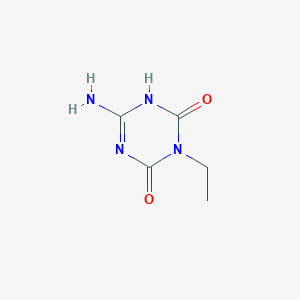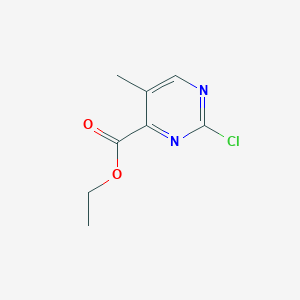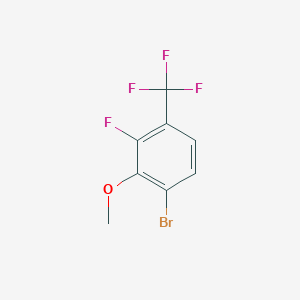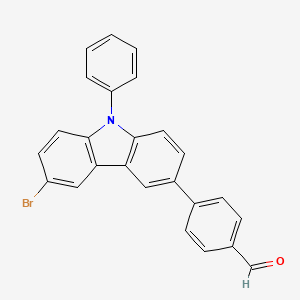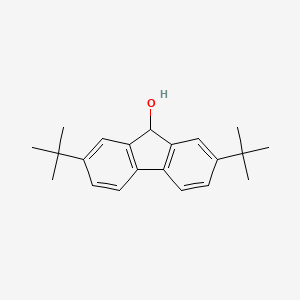
2,7-Di-tert-butyl-9H-fluoren-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Di-tert-butyl-9H-fluoren-9-ol: is a fluorene derivative characterized by the presence of two tert-butyl groups at the 2 and 7 positions and a hydroxyl group at the 9 position. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Di-tert-butyl-9H-fluoren-9-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,7-Di-tert-butylfluorene.
Oxidation: The fluorene derivative is oxidized to form 2,7-Di-tert-butyl-9H-fluoren-9-one.
Reduction: The ketone group in 2,7-Di-tert-butyl-9H-fluoren-9-one is then reduced to form the hydroxyl group, resulting in this compound
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same oxidation and reduction steps, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Di-tert-butyl-9H-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ketone can be reduced back to the hydroxyl group.
Substitution: The tert-butyl groups can participate in substitution reactions under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions
Major Products:
Oxidation: 2,7-Di-tert-butyl-9H-fluoren-9-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
2,7-Di-tert-butyl-9H-fluoren-9-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,7-Di-tert-butyl-9H-fluoren-9-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, including oxidative stress response and signal transduction
Comparación Con Compuestos Similares
2,7-Di-tert-butyl-9H-fluoren-9-one: The oxidized form of 2,7-Di-tert-butyl-9H-fluoren-9-ol.
2,7-Di-tert-butylfluorene: The precursor in the synthesis of this compound.
9-Fluorenemethanol: A related compound with a hydroxyl group at the 9 position but without the tert-butyl groups
Uniqueness: this compound is unique due to the presence of the tert-butyl groups, which provide steric hindrance and enhance the compound’s stability. This makes it particularly valuable in applications requiring stable and robust chemical structures .
Propiedades
Fórmula molecular |
C21H26O |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2,7-ditert-butyl-9H-fluoren-9-ol |
InChI |
InChI=1S/C21H26O/c1-20(2,3)13-7-9-15-16-10-8-14(21(4,5)6)12-18(16)19(22)17(15)11-13/h7-12,19,22H,1-6H3 |
Clave InChI |
UPLUCIYONFDIEH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2O)C=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


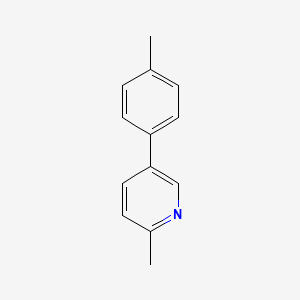
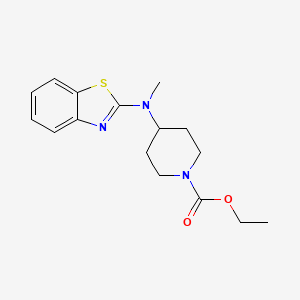
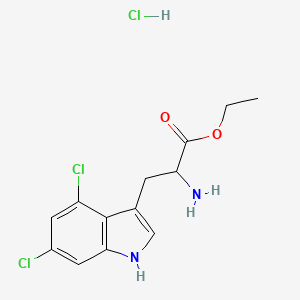


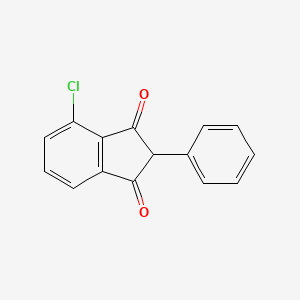
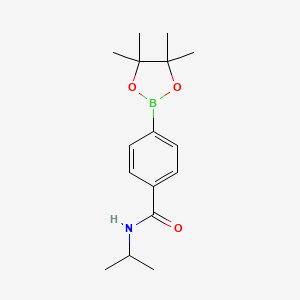
![azanium;(2S)-1-[(Z)-octadec-9-enoxy]-3-phosphonooxypropan-2-olate](/img/structure/B13134739.png)

